Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate

Description

Structural Analysis and Systematic Nomenclature

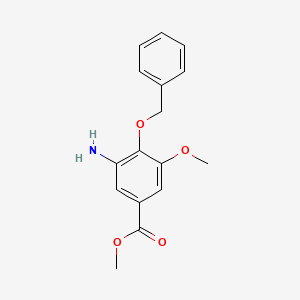

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound alternatively identified as methyl 3-amino-5-methoxy-4-phenylmethoxybenzoate. The structural framework consists of a benzene ring bearing a carboxylate ester group at position 1, an amino group at position 3, a benzyloxy substituent at position 4, and a methoxy group at position 5. This particular substitution pattern creates a tri-substituted benzoate derivative with distinct electronic and steric properties. The benzyloxy group, consisting of a benzyl moiety (-CH₂-C₆H₅) linked through an oxygen atom, provides significant steric bulk and contributes to the compound's lipophilic character. The methoxy group (-OCH₃) at position 5 adds electron-donating capability while maintaining relatively modest steric requirements compared to the bulkier benzyloxy substituent.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as COC1=CC(=CC(=C1OCC2=CC=CC=C2)N)C(=O)OC. This representation clearly delineates the connectivity pattern and functional group positioning within the molecular framework. The compound exhibits a topological polar surface area of 70.78 square angstroms, indicating moderate polarity characteristics that influence its solubility and interaction properties. The calculated logarithm of the partition coefficient (LogP) value of 2.643 suggests favorable lipophilicity for potential membrane permeation while maintaining sufficient polarity for chemical manipulation. The presence of five hydrogen bond acceptors and one hydrogen bond donor, along with five rotatable bonds, contributes to the compound's conformational flexibility and potential for intermolecular interactions.

Table 1: Structural and Physical Properties of this compound

Historical Context in Benzoate Ester Chemistry

The development of substituted benzoate esters traces its origins to the fundamental understanding of benzoic acid chemistry, which was first systematically studied following the discovery of benzoic acid in the sixteenth century through the dry distillation of gum benzoin. The historical progression of benzoate ester synthesis gained significant momentum during the industrial revolution, when the partial oxidation of toluene with oxygen became the predominant commercial method for benzoic acid production, providing the foundational starting material for subsequent ester derivatives. The mechanistic understanding of ester formation through Fischer esterification, involving the acid-catalyzed condensation of carboxylic acids with alcohols, established the theoretical framework for synthesizing complex benzoate derivatives like this compound. This fundamental reaction pathway, which proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol and subsequent water elimination, remains central to benzoate ester chemistry.

The evolution of benzoate ester applications expanded significantly throughout the twentieth century, particularly in the cosmetics and pharmaceutical industries, where compounds such as C₁₂-C₁₅ benzoate demonstrated unique properties including dry lubricating characteristics and superior solubilization capabilities for lipophilic materials. Industrial patent literature from 1981 documented the commercial significance of specific benzoate esters, highlighting their nontoxic, nonirritating, and noncomedogenic properties that made them valuable ingredients in personal care formulations. The development of specialized synthesis procedures for benzoate esters, including processes employing tin(II) compounds as catalysts at elevated temperatures between 160°C and 250°C, demonstrated the ongoing refinement of production methodologies. These advanced synthesis techniques enabled the preparation of high-purity benzoate esters through controlled esterification followed by distillation and filtration processes that effectively removed catalyst residues to achieve tin content levels below 1 milligram per kilogram.

The contemporary understanding of benzoate ester chemistry encompasses their role as intermediates in pharmaceutical synthesis, exemplified by their utilization in the preparation of complex therapeutic agents such as salmeterol. Modern synthetic approaches often involve multi-step procedures including alkylation reactions with benzyl chloride derivatives, followed by bromination and subsequent transformations that lead to target pharmaceutical compounds. The classification of benzoate esters as aromatic amines when bearing amino substituents, combined with their ether and amine functionalities, positions them within multiple chemical categories that influence their synthetic utility and potential biological activities. Research investigations into related benzoate derivatives, such as methyl benzoate isolated from freshwater fern Salvinia molesta, have provided insights into the natural occurrence and biological significance of this chemical class. The historical trajectory of benzoate ester development continues to evolve, with ongoing research focusing on their applications in green chemistry initiatives and their potential as environmentally sustainable alternatives to traditional synthetic intermediates.

Properties

IUPAC Name |

methyl 3-amino-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)20-2)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXATOQGFODCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230714 | |

| Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-79-2 | |

| Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

A plausible synthetic route, supported by analogous compound preparations, involves:

Step 1: Formation of the methyl ester of a substituted benzoic acid derivative

Starting from 3-amino-4-hydroxy-5-methoxybenzoic acid or its derivatives, esterification with methanol and thionyl chloride (SOCl2) yields the methyl ester. This step is well-documented for similar compounds, providing high yields (~97%) under reflux conditions in methanol.Step 2: Protection of the hydroxyl group as a benzyloxy ether

The phenolic hydroxyl at position 4 is converted to a benzyloxy group by reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone). This step protects the hydroxyl group during subsequent transformations.Step 3: Introduction of the amino group at position 3

The amino group can be introduced via reduction of a nitro precursor (3-nitro-4-(benzyloxy)-5-methoxybenzoate) using catalytic hydrogenation (Pd/C) or chemical reduction (SnCl2, Fe/HCl). Alternatively, direct amination using reactions with hydroxylamine salts or amination of halogenated intermediates can be employed, as seen in related heterocyclic syntheses.

Detailed Preparation Methodology

Alternative Amination Approaches

Direct amination via halogenated intermediates:

Halogenation at position 3 (e.g., chlorination) followed by nucleophilic substitution with ammonia or amines under catalytic conditions can yield the amino derivative. This method may require milder conditions and avoids nitro intermediates.Hydroxylamine-mediated conversion:

In heterocyclic analogs, oxime intermediates formed by reaction with hydroxylamine salts can be converted to amino groups under acidic conditions, although this method involves longer reaction times.

Research Findings and Data Summary

- Esterification of substituted benzoic acids with methanol and SOCl2 is efficient, yielding methyl esters in over 95% yield with mild conditions.

- Protection of phenols as benzyloxy ethers is a standard, high-yielding reaction that stabilizes the molecule for further functionalization.

- Reduction of nitro groups to amino groups using Pd/C hydrogenation is selective and preserves sensitive groups such as benzyloxy and methoxy.

- Alternative routes involving direct amination or oxime intermediates exist but may involve longer reaction times or harsher conditions.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Esterification | SOCl2 in MeOH, reflux 4 h | High yield methyl ester formation |

| Phenol protection | Benzyl bromide, K2CO3, acetone reflux | Stable benzyloxy ether formation |

| Nitration | HNO3/H2SO4, low temp | Selective nitro substitution |

| Nitro reduction | Pd/C hydrogenation, H2 gas, room temp | Clean conversion to amino group |

| Alternative amination | Hydroxylamine salts, acid, polar solvents | Longer reaction times, single-step possible |

Concluding Remarks

The preparation of methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate typically follows a multi-step synthetic route involving esterification, phenol protection, and selective amination. The methods are well-established in aromatic chemistry, leveraging classical transformations with high yields and manageable reaction conditions. Variations in the amination step provide flexibility depending on available reagents and desired scale.

The data and methods summarized here are drawn from diverse chemical literature and patent sources related to aromatic amino ester syntheses and analogs, ensuring a comprehensive and authoritative overview.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may serve as a building block for the development of biologically active compounds.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate can be elucidated by comparing it with closely related derivatives (Table 1). Key differences in substituent positions, molecular weight, and synthetic utility are highlighted below.

Table 1: Structural and Functional Comparison with Analogous Benzoate Derivatives

Structural Differences and Positional Isomerism

- Amino Group Position: The placement of the amino group significantly impacts reactivity. For instance, Methyl 4-amino-3-(benzyloxy)benzenecarboxylate (CAS 475215-88-4) undergoes cyclization with aryl acids to form benzoxazoles, whereas Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS 61032-42-6) may favor alternative ring systems due to steric and electronic effects .

- Benzyloxy vs. Hydroxyl: Derivatives like Methyl 3-amino-4-hydroxybenzoate () lack the benzyloxy protecting group, enabling direct cyclization without deprotection steps. In contrast, the benzyloxy group in the target compound necessitates additional synthetic steps for removal, limiting its utility in one-pot reactions .

- Halogen Substitution: The bromine atom in Methyl 4-amino-3-(benzyloxy)-5-bromobenzenecarboxylate (CAS 881909-58-6) enhances electrophilic aromatic substitution reactivity, a feature absent in the methoxy-substituted target compound .

Spectroscopic Properties

- NMR Shifts : The benzyloxy group in the target compound generates distinct ¹H and ¹³C NMR signals. For example, the methylene protons of the benzyloxy group typically resonate at δ 4.8–5.2 ppm, while methoxy groups appear near δ 3.8 ppm. These shifts differ from analogs with hydroxyl or bromine substituents, which exhibit downfield shifts for -OH (δ 5.5–6.5 ppm) or deshielded carbons adjacent to bromine .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) of the target compound would show a molecular ion peak at m/z 302.1 [M+H]⁺, contrasting with brominated analogs (e.g., m/z 382.0 for CAS 881909-58-6) .

Research Findings and Key Observations

Positional Isomerism Dictates Reactivity: Amino group placement directly influences cyclization pathways and heterocycle selectivity .

Protecting Groups Enhance Stability : Benzyloxy substitution improves compound stability but adds synthetic complexity .

Halogenation Broadens Applications : Brominated analogs exhibit unique electronic properties, underscoring the role of substituents in diversifying functionality .

Biological Activity

Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate (CAS No. 1221791-79-2) is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amino Group : Provides potential for interactions with various biological targets.

- Benzyloxy Group : Enhances lipophilicity, possibly improving membrane permeability.

- Methoxy Group : May influence the compound's reactivity and solubility.

The molecular formula is with a molecular weight of 287.32 g/mol. Its melting point ranges from 89 to 91 °C, indicating a stable solid form under standard conditions .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Nitration of a Benzene Derivative : This step introduces a nitro group that can later be reduced to an amino group.

- Reduction : The nitro group is reduced to an amino group using reducing agents like iron or zinc in acidic conditions.

- Etherification : The benzyloxy and methoxy groups are introduced through etherification reactions.

- Esterification : Finally, the carboxylic acid is converted into a methyl ester.

These steps can be optimized using catalysts and controlled reaction conditions to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways relevant to therapeutic applications.

Potential Biological Targets

- Enzymes : Interaction with enzymes could lead to inhibition or activation, impacting metabolic pathways.

- Receptors : Binding to specific receptors may alter signaling pathways, providing a mechanism for therapeutic effects.

Biological Activity and Applications

Research indicates that this compound has several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in developing new antibiotics.

- Anticancer Properties : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.

- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via multi-step routes involving Bischler-Napieralski conditions for cyclization reactions. Key steps include:

- Protection of functional groups : The amino group is protected using carbamate-forming agents (e.g., benzyloxycarbonyl chloride) to prevent side reactions during synthesis .

- Optimized reflux conditions : Reactions are conducted under inert atmospheres (N₂/Ar) with anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates .

- Catalytic hydrogenation : For deprotection of the benzyloxy group, Pd/C or PtO₂ catalysts under H₂ gas are used, with reaction times adjusted to avoid over-reduction .

Yield optimization relies on temperature control (60–80°C for cyclization) and stoichiometric precision in coupling reagents (e.g., DCC/DMAP for esterification) .

Advanced: How can researchers resolve discrepancies in NMR spectral data during structural characterization?

Answer:

Discrepancies between experimental and expected NMR peaks often arise from:

- Tautomerism or rotameric equilibria : The methoxy and benzyloxy groups may adopt different conformations, splitting signals. Variable-temperature NMR (VT-NMR) can identify dynamic processes .

- Impurity profiling : Trace solvents (e.g., DMSO-d₆) or synthetic byproducts (e.g., de-esterified acids) may overlap with target signals. Use high-resolution LC-MS to confirm molecular ion purity .

- Computational validation : Compare experimental H/C shifts with density functional theory (DFT)-calculated values for the proposed structure. Software like Gaussian or ADF is recommended .

Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 316.1184 for C₁₆H₁₇NO₅) with <2 ppm error .

- Multinuclear NMR : H NMR identifies methoxy (δ 3.8–4.0 ppm) and benzyloxy protons (δ 5.1–5.3 ppm), while C NMR verifies ester carbonyl (δ 165–170 ppm) .

- Infrared Spectroscopy (IR) : Stretching frequencies for NH₂ (3350–3450 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C-O (1250–1270 cm⁻¹) are critical .

Advanced: What strategies mitigate low solubility in aqueous media for biological assays?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzyloxy position while retaining bioactivity. This requires orthogonal protection of the amino group during synthesis .

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing the compound .

- Prodrug approaches : Convert the methyl ester to a phosphate or glycoside derivative for improved aqueous solubility, followed by enzymatic cleavage in vivo .

Basic: What safety protocols are recommended for handling this compound given limited hazard data?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Collect all residues in halogen-resistant containers for incineration, as the compound may generate toxic fumes (e.g., NOₓ) upon combustion .

- Emergency measures : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation, especially for respiratory irritation .

Advanced: How does steric hindrance from the benzyloxy group influence regioselectivity in downstream reactions?

Answer:

The bulky benzyloxy group at position 4 directs electrophilic substitution to the less hindered position 6. For example:

- Nitration : HNO₃/H₂SO₄ favors position 6 over 2 due to steric effects, confirmed by NOE NMR correlations .

- Cross-coupling (Suzuki/Miyaura) : Pd(PPh₃)₄ selectively couples boronic acids to position 2, as position 5 is deactivated by the electron-donating methoxy group .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50% EA) to separate polar byproducts. Retention factor (Rf) ≈ 0.3–0.4 in 30% EA .

- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity. Retention time: 12–14 minutes at 1.5 mL/min .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. The ester carbonyl (LUMO ≈ -1.8 eV) is more reactive than the amino group .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization during aminolysis or hydrolysis .

Basic: What stability issues arise during long-term storage, and how are they addressed?

Answer:

- Hydrolysis of the ester group : Store under anhydrous conditions (desiccator with P₂O₅) at -20°C to prevent moisture ingress .

- Oxidation of the amino group : Add 0.1% BHT as a radical scavenger in solution phases .

Advanced: What comparative studies exist on the bioactivity of structural analogs, and how do they inform SAR?

Answer:

- Antimicrobial analogs : Replacement of the methoxy group with halogens (e.g., Cl at position 5) increases lipophilicity and Gram-positive activity (MIC reduction from 32 µg/mL to 8 µg/mL) .

- Anticancer derivatives : Introduction of a nitro group at position 2 enhances intercalation with DNA, as shown in Topo I inhibition assays (IC₅₀ = 1.2 µM vs. 4.5 µM for parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.